BenchChemオンラインストアへようこそ!

2,6-Dichloro-4-(dimethylamino)nicotinaldehyde

Medicinal Chemistry Kinase Inhibitor Cancer Research

2,6-Dichloro-4-(dimethylamino)nicotinaldehyde (CAS 1823371-33-0) is a uniquely substituted nicotinaldehyde scaffold with sub-nanomolar CK2 inhibition (IC50 = 0.660 nM) and dual CK2/ALDH1A1 polypharmacology, making it irreplaceable by generic 2,6-dichloronicotinaldehyde or mono-chloro analogs. Its two ortho-chloro substituents and reactive aldehyde handle enable sequential orthogonal cross-coupling and diversity-oriented synthesis, while its LogP of 2.22 favors CNS drug discovery programs. Researchers requiring this precise substitution pattern for kinase selectivity profiling or cancer stem cell target validation will find standard alternatives structurally and pharmacologically inadequate.

Molecular Formula C8H8Cl2N2O
Molecular Weight 219.06 g/mol
CAS No. 1823371-33-0
Cat. No. B3034524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-(dimethylamino)nicotinaldehyde
CAS1823371-33-0
Molecular FormulaC8H8Cl2N2O
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=NC(=C1C=O)Cl)Cl
InChIInChI=1S/C8H8Cl2N2O/c1-12(2)6-3-7(9)11-8(10)5(6)4-13/h3-4H,1-2H3
InChIKeyKVTAHBBCANJEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-(dimethylamino)nicotinaldehyde (CAS 1823371-33-0): A Highly Potent CK2 Inhibitor and Versatile Heterocyclic Aldehyde Building Block


2,6-Dichloro-4-(dimethylamino)nicotinaldehyde (CAS 1823371-33-0) is a polysubstituted heterocyclic aldehyde with the molecular formula C8H8Cl2N2O and a molecular weight of 219.07 g/mol . It belongs to the class of nicotinaldehyde derivatives, characterized by two chlorine atoms at the 2- and 6-positions and a dimethylamino group at the 4-position of the pyridine ring . This specific substitution pattern confers both a reactive aldehyde functionality and the potential for diverse synthetic elaboration, particularly in medicinal chemistry applications. Notably, this compound has been identified as a potent inhibitor of protein kinase CK2, with a reported IC50 of 0.660 nM , highlighting its utility as a chemical probe and a potential lead compound for drug discovery efforts.

2,6-Dichloro-4-(dimethylamino)nicotinaldehyde: Why Simple Analogs Cannot Substitute


While several chlorinated nicotinaldehyde derivatives are commercially available, 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde occupies a unique structural and pharmacological niche that precludes simple substitution. Analogs such as 2,6-Dichloronicotinaldehyde (CAS 55304-73-9) lack the 4-(dimethylamino) group, which drastically alters both its electronic properties and its biological target profile . Conversely, 6-Chloro-4-(dimethylamino)nicotinaldehyde (CAS 1289122-28-6) possesses the dimethylamino group but only a single chlorine atom, resulting in different reactivity and, critically, a complete absence of the potent CK2 inhibition observed for the 2,6-dichloro derivative . Furthermore, the specific substitution pattern of the target compound is likely to confer a distinct kinase selectivity profile compared to the well-characterized CK2 inhibitor CX-4945 (Silmitasertib), as evidenced by its sub-nanomolar CK2 IC50 (0.660 nM) and significant, albeit less potent, CLK2 inhibition (33 nM) . These quantitative differences in both chemical reactivity and biological activity mandate the use of the specific compound, 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde, for research programs where these properties are critical.

Quantitative Evidence of Differentiation for 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde


CK2 Inhibition: Sub-Nanomolar Potency Outperforms Clinical-Stage Comparator CX-4945

2,6-Dichloro-4-(dimethylamino)nicotinaldehyde demonstrates exceptionally potent inhibition of human casein kinase 2 (CK2) with an IC50 of 0.660 nM . This value surpasses the reported CK2 IC50 of 1 nM for the well-characterized, clinical-stage inhibitor CX-4945 (Silmitasertib) . The 1.5-fold improvement in potency (0.660 nM vs. 1 nM) for the target compound establishes it as a highly effective chemical probe for CK2 and a promising scaffold for further optimization.

Medicinal Chemistry Kinase Inhibitor Cancer Research

CLK2 Inhibition: Differential Selectivity Profile vs. CX-4945

While CX-4945 exhibits potent dual inhibition of CK2 (1 nM) and CLK2 (3.8 nM) , 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde displays a different selectivity profile. It inhibits CLK2 with an IC50 of 33 nM , which is approximately 9-fold less potent than its inhibition of CK2. This reduced activity against CLK2 compared to CX-4945 (33 nM vs. 3.8 nM) results in a distinct kinase selectivity window.

Kinase Selectivity Chemical Probe Splicing Regulation

ALDH1A1 Inhibition: Polypharmacology Profile Includes Unique Target

Beyond its kinase activity, 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde is reported to inhibit human aldehyde dehydrogenase 1A1 (ALDH1A1) with an IC50 of 100 nM . This additional target engagement is not a known feature of the comparator CX-4945. While the exact IC50 of CX-4945 against ALDH1A1 is not reported, its high selectivity for CK2/CLK2 suggests negligible activity at 100 nM.

Polypharmacology Chemical Biology Aldehyde Dehydrogenase

Enhanced Lipophilicity: LogP Advantage Over Dechlorinated and Non-aminated Analogs

The calculated partition coefficient (LogP) for 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde is reported as 2.22 . This value is significantly higher than the LogP of its dechlorinated analog, 4-(Dimethylamino)nicotinaldehyde, which is predicted to be approximately 1.0 . The increased lipophilicity is a direct consequence of the two chlorine substituents.

Physicochemical Properties ADME Medicinal Chemistry

Strategic Applications of 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde in Research and Development


High-Potency CK2 Chemical Probe for Target Validation Studies

With a sub-nanomolar IC50 (0.660 nM) against CK2, 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde is ideally suited as a high-potency chemical probe for validating the role of CK2 in cellular and in vivo models . Its superior potency compared to the clinical candidate CX-4945 (1 nM) allows for the use of lower concentrations, thereby reducing the risk of off-target effects mediated by CLK2 inhibition (33 nM) . This is particularly valuable in oncology research, where precise target engagement is critical for interpreting phenotypic outcomes.

Scaffold for Developing Selective CK2/ALDH1A1 Dual Inhibitors

The unique polypharmacology profile of 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde, encompassing potent inhibition of both CK2 (IC50 = 0.660 nM) and ALDH1A1 (IC50 = 100 nM), makes it an excellent starting point for medicinal chemistry programs aimed at developing dual CK2/ALDH1A1 inhibitors . This dual-targeting strategy is of high interest in cancer stem cell research, where both pathways are often dysregulated. Structure-activity relationship (SAR) studies around this scaffold can optimize the balance of activity against these two targets.

Synthesis of Complex Heterocyclic Libraries via Palladium-Catalyzed Cross-Coupling

The presence of two reactive chloro substituents on the pyridine ring, combined with an aldehyde functional handle, renders 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde a highly versatile building block for diversity-oriented synthesis . The two chlorines can undergo sequential and orthogonal palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine groups, while the aldehyde can be used for reductive amination, Knoevenagel condensations, or as a precursor to a variety of functional groups. This allows for the rapid generation of complex, drug-like heterocyclic libraries.

Development of Brain-Penetrant Kinase Inhibitors

The calculated LogP of 2.22 for 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde places it within a favorable lipophilicity range for central nervous system (CNS) drug discovery . Combined with its potent CK2 inhibitory activity, this physicochemical property makes the compound a valuable template for designing brain-penetrant CK2 inhibitors. Such agents could be used to explore the therapeutic potential of CK2 inhibition in neurological disorders and brain cancers, where CX-4945's high CLK2 activity (IC50 = 3.8 nM) might be a confounding factor .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-4-(dimethylamino)nicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.